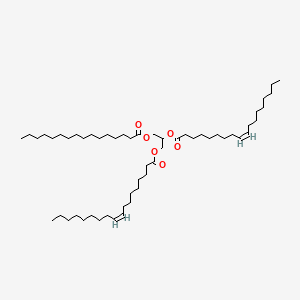

Palmitodiolein

説明

1,2-Dioleoyl-3-palmitoylglycerol has been reported in Celastrus paniculatus with data available.

特性

IUPAC Name |

[3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H102O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h25-28,52H,4-24,29-51H2,1-3H3/b27-25-,28-26- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFISYPWOVQNHLS-LBXGSASVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H102O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601302803 | |

| Record name | 1,2-Dioleoyl-3-palmitoylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601302803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

859.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2190-30-9, 27071-84-7 | |

| Record name | 1,2-Dioleoyl-3-palmitoylglycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2190-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Palmito-1,2-diolein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002190309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycerol dioleate palmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027071847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dioleoyl-3-palmitoylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601302803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-PALMITO-1,2-DIOLEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDE56N1T4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biological Function of Palmitodiolein: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitodiolein, a triglyceride composed of a glycerol backbone with two oleic acid and one palmitic acid moieties, is a significant component of dietary fats and human milk. Its biological functions are largely dependent on the specific isomeric form, with 1,3-dioleoyl-2-palmitoylglycerol (OPO or sn-2 palmitate) being the most extensively studied due to its prevalence in human breast milk and its profound physiological effects, particularly in infants. The alternative isomer, 1,2-dioleoyl-3-palmitoylglycerol (POO), is less characterized. This technical guide provides a comprehensive overview of the biological functions of this compound, with a primary focus on the OPO isomer, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant biological pathways.

Introduction to this compound Isomers

This compound exists in two primary isomeric forms, distinguished by the position of the palmitic acid on the glycerol backbone:

-

1,3-dioleoyl-2-palmitoylglycerol (OPO): This structured triglyceride is the predominant form of palmitic acid in human milk, where approximately 70-75% of palmitic acid is esterified at the sn-2 position.[1] This specific stereoisomeric structure is crucial for its unique digestive properties and subsequent biological activities.

-

1,2-dioleoyl-3-palmitoylglycerol (POO): In this isomer, palmitic acid is located at the sn-3 position. The biological functions of POO are not as well-documented as those of OPO.

This guide will primarily focus on the biological functions of the OPO isomer due to the extensive body of available research.

Biological Functions of 1,3-Dioleoyl-2-palmitoylglycerol (OPO)

The unique sn-2 position of palmitic acid in OPO significantly influences its digestion and absorption, leading to a cascade of beneficial physiological effects.

Enhanced Fat and Calcium Absorption in Infants

In the infant gut, pancreatic lipase preferentially hydrolyzes fatty acids at the sn-1 and sn-3 positions of triglycerides. In the case of OPO, this results in the release of two free oleic acid molecules and one 2-palmitoyl-glycerol (sn-2 monopalmitin). 2-palmitoyl-glycerol is readily absorbed by the intestinal mucosa.

In contrast, when palmitic acid is at the sn-1 or sn-3 position (as is common in many vegetable oil-based infant formulas), it is released as a free fatty acid. Free palmitic acid can react with calcium in the gut to form insoluble calcium soaps, which are poorly absorbed and excreted in the feces.[1] This process not only leads to a loss of valuable energy from fat but also reduces the bioavailability of calcium, an essential mineral for bone development.

The improved absorption of fat and calcium in infants fed with OPO-rich formula has been demonstrated in several clinical trials.[1][2]

Modulation of Gut Microbiota

OPO has been shown to positively influence the composition and function of the gut microbiota in infants. Clinical studies have indicated that infants fed formula supplemented with OPO have a gut microbiota profile that more closely resembles that of breastfed infants.[1]

Specifically, OPO supplementation has been associated with:

-

An increase in the abundance of beneficial bacteria such as Bifidobacterium and Lactobacillus.

-

A potential increase in the abundance of Akkermansia, a mucin-degrading bacterium associated with a healthy gut barrier.[1]

-

A potential decrease in the abundance of opportunistic pathogens.

The modulation of the gut microbiota by OPO is thought to contribute to improved gut health, reduced incidence of constipation, and a strengthened gut barrier.

Anti-inflammatory Effects and Intestinal Health

Recent preclinical studies have highlighted the potential of OPO in mitigating intestinal inflammation. In a mouse model of dextran sulfate sodium (DSS)-induced colitis, oral administration of OPO was found to ameliorate the disease phenotype.[2] The protective effect of OPO was attributed to its ability to:

-

Suppress the TLR4-MyD88-NF-κB signaling pathway, a key inflammatory cascade.[2]

-

Improve intestinal barrier function by promoting epithelial cell proliferation and differentiation, inhibiting apoptosis, and upregulating the expression of tight junction proteins.[2][3]

-

Restore microbial diversity and reshape the gut microbiota composition.[2]

These findings suggest a potential therapeutic role for OPO in inflammatory bowel disease and other intestinal dysfunctions.

Biological Functions of 1,2-Dioleoyl-3-palmitoylglycerol (POO)

The biological functions of the POO isomer are significantly less understood compared to OPO. Limited research suggests that the positional distribution of fatty acids on the glycerol backbone can influence lipid metabolism. One study in mice compared a fat rich in POO with a mixture of fats having the same overall fatty acid composition. The study did not find significant differences in total serum cholesterol, HDL cholesterol, triglycerides, or blood glucose after a 6-week feeding period. However, this study did not directly compare the effects of POO with OPO. Further research is needed to elucidate the specific biological roles of the POO isomer.

Quantitative Data Summary

The following tables summarize key quantitative findings from clinical and preclinical studies on the effects of 1,3-dioleoyl-2-palmitoylglycerol (OPO).

Table 1: Effect of OPO on Fecal Fatty Acid and Calcium in Infants

| Parameter | Standard Formula Group | OPO Formula Group | Breastfed Group | p-value | Reference |

| Fecal Saponified Fatty Acids (mg/100mg) | |||||

| Week 6 | 6.7 (range 5.2–8.0) | 4.3 (range 3.7–4.7) | 2.4 (range 2.0–2.9) | < 0.0001 | [2] |

| Week 12 | 6.5 (range 5.6–7.6) | 3.9 (range 3.3–4.2) | 2.1 (range 1.8–2.5) | < 0.0001 | [2] |

| Fecal Calcium Concentration | Significantly higher than OPO group | Significantly lower than Standard Formula group | N/A | < 0.05 | [1] |

Table 2: Effect of OPO on Infant Gut Microbiota

| Microbial Diversity/Taxon | Standard Formula Group | OPO Formula Group | Breastfed Group | p-value | Reference |

| Alpha Diversity (Chaos1 index) | Significantly lower than BF group | Not significantly different from BF group | N/A | p=0.346 (OPO vs BF) | [1] |

| Relative Abundance of Enhydrobacter | Different from BF group | More similar to BF group | N/A | N/A | [1] |

| Relative Abundance of Akkermansia | Different from BF group | More similar to BF group | N/A | N/A | [1] |

Note: N/A indicates that the data was not available or not applicable for that specific comparison in the cited study.

Signaling Pathways and Experimental Workflows

TLR4-MyD88-NF-κB Signaling Pathway

OPO has been shown to suppress the TLR4-MyD88-NF-κB signaling pathway in a mouse model of colitis.[2] This pathway is a critical component of the innate immune response and its overactivation can lead to chronic inflammation.

Experimental Workflow: Fecal Fatty Acid Analysis

The analysis of fecal fatty acids is crucial for determining the extent of fat absorption. Gas chromatography-mass spectrometry (GC-MS) is the standard method for this analysis.

Experimental Workflow: Gut Microbiota Analysis

16S rRNA gene sequencing is a widely used method to profile the composition of the gut microbiota.

Experimental Protocols

Fecal Fatty Acid Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the concentration of saponified and total fatty acids in fecal samples.

Materials:

-

Fecal samples

-

Chloroform-methanol mixture (2:1, v/v)

-

Internal standard (e.g., heptadecanoic acid)

-

Derivatizing agent (e.g., BF3-methanol or trimethylsilylating agent)

-

Hexane

-

Sodium sulfate (anhydrous)

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation:

-

Thaw frozen fecal samples at room temperature.

-

Homogenize a known weight of the fecal sample.

-

-

Lipid Extraction:

-

Perform a lipid extraction using a chloroform-methanol mixture.

-

Add a known amount of internal standard to the sample before extraction for quantification.

-

Separate the organic phase containing the lipids.

-

-

Saponification (for saponified fatty acid analysis):

-

Treat an aliquot of the lipid extract with a strong base (e.g., methanolic KOH) to hydrolyze the ester bonds and release the fatty acids from the calcium soaps.

-

-

Derivatization:

-

Convert the fatty acids to their more volatile methyl esters (FAMEs) or trimethylsilyl (TMS) esters using an appropriate derivatizing agent.

-

-

Extraction of Derivatives:

-

Extract the derivatized fatty acids into an organic solvent like hexane.

-

Dry the extract over anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Inject the sample into the GC-MS system.

-

Separate the fatty acid derivatives on a suitable capillary column.

-

Identify and quantify the fatty acids based on their retention times and mass spectra, comparing them to known standards and the internal standard.

-

Gut Microbiota Analysis via 16S rRNA Gene Sequencing

Objective: To determine the taxonomic composition of the gut microbiota from fecal samples.

Materials:

-

Fecal samples

-

DNA extraction kit (e.g., QIAamp PowerFecal Pro DNA Kit)

-

PCR primers targeting a variable region of the 16S rRNA gene (e.g., V3-V4 region)

-

High-fidelity DNA polymerase

-

PCR purification kit

-

Next-generation sequencing platform (e.g., Illumina MiSeq)

Procedure:

-

DNA Extraction:

-

Extract total genomic DNA from a known amount of fecal sample using a commercial DNA extraction kit, following the manufacturer's instructions.

-

-

PCR Amplification:

-

Amplify the target variable region of the 16S rRNA gene using universal primers with adapter sequences for sequencing.

-

Perform PCR in triplicate for each sample to minimize PCR bias.

-

-

Library Preparation:

-

Pool the triplicate PCR products for each sample.

-

Purify the pooled PCR products.

-

Attach sequencing adapters and barcodes to the amplicons to allow for multiplexing of samples in a single sequencing run.

-

-

Sequencing:

-

Quantify and pool the barcoded libraries.

-

Perform paired-end sequencing on a next-generation sequencing platform.

-

-

Bioinformatic Analysis:

-

Perform quality filtering of the raw sequencing reads.

-

Merge paired-end reads.

-

Cluster sequences into Operational Taxonomic Units (OTUs) or infer Amplicon Sequence Variants (ASVs).

-

Assign taxonomy to the OTUs/ASVs using a reference database (e.g., Greengenes, SILVA).

-

Perform downstream statistical analyses to compare microbial community composition and diversity between different groups.

-

Western Blotting for TLR4 Signaling Pathway Proteins

Objective: To quantify the protein expression levels of TLR4, MyD88, and NF-κB in colon tissue.

Materials:

-

Colon tissue samples

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies against TLR4, MyD88, NF-κB p65, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

Homogenize colon tissue samples in ice-cold RIPA buffer.

-

Centrifuge the homogenates to pellet cellular debris and collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins (TLR4, MyD88, NF-κB) and the loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

-

Detection and Analysis:

-

Apply a chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify the band intensities and normalize the expression of the target proteins to the loading control.

-

Conclusion

The biological function of this compound is primarily defined by its isomeric structure. 1,3-dioleoyl-2-palmitoylglycerol (OPO) has demonstrated significant benefits, particularly in infant nutrition, by enhancing fat and calcium absorption, promoting a healthy gut microbiota, and exhibiting anti-inflammatory properties. These effects are largely attributed to the unique positioning of palmitic acid at the sn-2 position of the glycerol backbone. In contrast, the biological roles of 1,2-dioleoyl-3-palmitoylglycerol (POO) are not well-established and require further investigation. The continued study of these structured triglycerides is crucial for the development of advanced nutritional products and potential therapeutic interventions for inflammatory and metabolic disorders.

References

- 1. Effects of Infant Formula Supplemented With Prebiotics and OPO on Infancy Fecal Microbiota: A Pilot Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stool Saponified Fatty Acid, Behavior, Growth, and Stool Characteristics in Infants Fed a High-OPO Formula: A Randomized, Double-Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of 1,3-Dioleoyl-2-palmitoylglycerol on Intestine Structural and Functional Development in Early Life - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Palmitodiolein: Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitodiolein is a mixed triacylglycerol (TAG) containing one palmitic acid and two oleic acid moieties attached to a glycerol backbone. As a significant component of various natural fats and oils, its isomeric forms, particularly the positioning of the fatty acid chains, play a crucial role in the physical and biological properties of lipids. This guide provides a comprehensive overview of the structure, chemical properties, and analytical methodologies for this compound, with a focus on its most common isomers: 1,2-dioleoyl-3-palmitoyl-rac-glycerol (POO) and 1,3-dioleoyl-2-palmitoyl-glycerol (OPO).

Structure and Isomerism

The chemical formula for this compound is C55H102O6, with a molecular weight of approximately 859.39 g/mol .[1] The structure consists of a glycerol molecule esterified with one saturated palmitic acid (16:0) and two monounsaturated oleic acid (18:1 n-9) chains. The arrangement of these fatty acids on the glycerol backbone results in two primary regioisomers:

-

1,2-Dioleoyl-3-palmitoyl-rac-glycerol (POO or rac-POO): In this isomer, the palmitoyl chain is at the sn-3 position, while the oleoyl chains are at the sn-1 and sn-2 positions.

-

1,3-Dioleoyl-2-palmitoyl-glycerol (OPO): Here, the palmitoyl chain is at the sn-2 position, and the oleoyl chains are at the sn-1 and sn-3 positions. This isomer is of particular interest in the food industry, especially for infant formulas, due to its structural similarity to a key triglyceride in human milk fat.[2]

The stereochemistry at the sn-2 position of the glycerol backbone is also a source of isomerism, leading to enantiomeric forms.

Physicochemical Properties

The physical and chemical properties of this compound are influenced by its isomeric structure. A summary of these properties for both POO and OPO isomers is presented in the tables below.

Physical Properties

| Property | 1,2-Dioleoyl-3-palmitoyl-rac-glycerol (POO) | 1,3-Dioleoyl-2-palmitoyl-glycerol (OPO) |

| Appearance | Typically exists as a solid at room temperature.[1] | Clear, colorless oil or solid.[3][4] |

| Melting Point (°C) | 18-19[4] | 19[3] |

| Boiling Point (°C at 760 mmHg) | 802.2 ± 45.0 (Predicted)[1] | 802.2[3] |

| Density (g/cm³) | 0.9 ± 0.1[1] | 0.919[3] |

| Refractive Index | 1.473[1] | 1.473[3] |

| Solubility | Soluble in most organic solvents. Insoluble in water.[5] | Slightly soluble in chloroform, ethanol, ethyl acetate, and methanol.[3] |

Chemical Properties and Reactivity

This compound, as a triacylglycerol, undergoes several characteristic chemical reactions:

-

Hydrolysis: The ester bonds of this compound can be hydrolyzed to yield glycerol and its constituent fatty acids (palmitic and oleic acids). This reaction can be catalyzed by acids, bases (saponification), or enzymes (lipases).[5]

-

Saponification: When hydrolyzed with a strong base, such as sodium hydroxide, this compound forms glycerol and the sodium salts of palmitic and oleic acids, which are soaps.[5]

-

Hydrogenation: The double bonds in the oleic acid chains can be catalytically hydrogenated to form saturated stearic acid chains. This process converts the unsaturated triglyceride into a more saturated and solid fat.[5]

-

Oxidation: The allylic positions of the double bonds in the oleic acid moieties are susceptible to oxidation, which can lead to rancidity. This process involves the formation of hydroperoxides, which can then break down into volatile aldehydes and ketones with unpleasant odors and flavors.

-

Halogenation: The double bonds in the oleic acid chains can react with halogens, such as iodine and bromine. The extent of this reaction is used to determine the iodine value, a measure of the degree of unsaturation.[5]

Synthesis

The synthesis of specific regioisomers of this compound is of significant interest for various applications. A chemoenzymatic approach is often employed to achieve high regioselectivity. For instance, the synthesis of 1,3-dioleoyl-2-palmitoylglycerol (OPO) can be achieved in a three-step process:

-

Synthesis of Vinyl Oleate: Transvinylation between vinyl acetate and oleic acid.

-

Enzymatic Synthesis of 1,3-Dauphine: Reaction of vinyl oleate with glycerol using an immobilized lipase, such as Novozym 435, in a solvent-free system.

-

Chemical Acylation: Reaction of the purified 1,3-diolein with palmitic acid to yield OPO.[6]

A similar strategy can be adapted for the synthesis of 1,2-dioleoyl-3-palmitoylglycerol (POO).

Biological Significance and Signaling

While direct involvement of 1,2-dioleoyl-3-palmitoylglycerol (POO) in specific signaling pathways is not extensively documented, the components and structural motifs of this compound are integral to cellular signaling.

-

Diacylglycerol (DAG) Signaling: Hydrolysis of triacylglycerols can release diacylglycerols. 1,2-diacylglycerols are well-established second messengers that activate protein kinase C (PKC), a key enzyme in numerous signal transduction cascades involved in cell proliferation, differentiation, and apoptosis.

-

Palmitoylation: Palmitic acid, a component of this compound, is involved in protein palmitoylation, a reversible post-translational modification that regulates protein trafficking, stability, and function. Palmitoylation plays a crucial role in inflammatory signaling pathways, such as those involving Toll-like receptors (TLRs) and NOD-like receptors (NLRs).[7]

-

Effects of OPO: The regioisomer 1,3-dioleoyl-2-palmitoylglycerol (OPO) has been studied for its beneficial effects, particularly in infant nutrition. OPO supplementation has been shown to promote intestinal health by increasing the number of intestinal stem cells, enhancing the intestinal barrier function, and modulating the gut microbiota.[8][9] These effects are likely mediated through various signaling pathways related to intestinal development and immune response.

The diagram below illustrates a generalized signaling pathway involving diacylglycerol, a potential breakdown product of this compound.

Caption: Generalized Diacylglycerol (DAG) Signaling Pathway.

Experimental Protocols

The analysis of this compound in complex lipid mixtures, such as vegetable oils, requires sophisticated analytical techniques. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most common methods.

Extraction and Purification Workflow

The following diagram illustrates a general workflow for the extraction and analysis of this compound from a vegetable oil matrix.

Caption: Workflow for this compound Analysis from Vegetable Oils.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of intact triacylglycerols, including the regioisomers of this compound.

-

Principle: Separation is based on the differential partitioning of the analytes between a stationary phase and a mobile phase.

-

Stationary Phases:

-

Reversed-Phase (RP-HPLC): Typically C18 columns are used. Separation is based on the hydrophobicity of the TAGs, which is influenced by their equivalent carbon number (ECN = total number of carbons in the fatty acyl chains - 2 * number of double bonds).

-

Silver-Ion HPLC (Ag+-HPLC): This technique uses a stationary phase impregnated with silver ions, which interact with the double bonds of unsaturated fatty acids. This allows for the separation of TAGs based on their degree of unsaturation and the geometry of the double bonds. It is particularly useful for separating regioisomers like POO and OPO.[10]

-

-

Mobile Phase: A gradient of a non-polar solvent (e.g., dichloromethane) in a polar solvent (e.g., acetonitrile) is commonly used for reversed-phase separations.[11]

-

Detection:

-

Evaporative Light Scattering Detector (ELSD): A universal detector for non-volatile analytes like TAGs.[12][13]

-

Mass Spectrometry (MS): Provides structural information and allows for the identification of individual TAG species.[14]

-

Ultraviolet (UV) Detector: Can be used at low wavelengths (e.g., 205 nm) for detecting the ester carbonyl group.[13]

-

Example Protocol for HPLC-ELSD Analysis of Triglycerides:

-

Sample Preparation: Dissolve the extracted lipid sample in a suitable solvent, such as dichloromethane, to a concentration of approximately 0.5 mg/mL.[12]

-

Chromatographic Conditions:

-

ELSD Conditions:

-

Quantification: The normalized peak area percentages can be used to determine the relative amounts of different TAGs.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is primarily used to determine the fatty acid composition of triacylglycerols after they have been converted to their fatty acid methyl esters (FAMEs).

-

Principle: FAMEs are volatile and can be separated by gas chromatography based on their boiling points and polarity. The mass spectrometer then fragments the FAMEs, producing a characteristic mass spectrum for identification.

-

Sample Preparation (Transesterification): The triacylglycerols are converted to FAMEs by reaction with methanol in the presence of an acid or base catalyst.

-

Chromatographic Conditions:

-

Column: A capillary column with a polar stationary phase (e.g., a wax column) or a non-polar stationary phase (e.g., 5% diphenyl/95% dimethylpolysiloxane).

-

Carrier Gas: Helium is commonly used.

-

Temperature Program: A temperature gradient is used to elute the FAMEs.

-

-

Mass Spectrometry:

-

Ionization: Electron ionization (EI) is typically used.

-

Identification: FAMEs are identified by comparing their mass spectra and retention times to those of known standards and library databases (e.g., NIST).

-

Example Protocol for GC-MS Analysis of FAMEs:

-

Transesterification: Heat the lipid sample with a solution of methanolic HCl or sodium methoxide.

-

Extraction: Extract the resulting FAMEs with a non-polar solvent like hexane.

-

GC-MS Conditions:

-

Injector Temperature: e.g., 250°C.

-

Oven Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240°C).

-

MS Scan Range: e.g., m/z 40-500.

-

-

Quantification: The relative percentage of each fatty acid is determined from the integrated peak areas.

Conclusion

This compound is a fundamentally important triacylglycerol with isomeric forms that dictate its physical and biological properties. Understanding the structure, reactivity, and analytical methodologies for its characterization is crucial for researchers in the fields of food science, nutrition, and drug development. The detailed protocols and workflows provided in this guide offer a solid foundation for the accurate analysis and further investigation of this significant lipid molecule. The ongoing research into the biological roles of specific TAG isomers, such as OPO, highlights the potential for targeted lipid-based interventions in human health and nutrition.

References

- 1. This compound | triacylglycerol | CAS# 2190-30-9 | InvivoChem [invivochem.com]

- 2. mdpi.com [mdpi.com]

- 3. lookchem.com [lookchem.com]

- 4. 1,3-Dioleoyl-2-palmitoylglycerol | C55H102O6 | CID 13183955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. brainkart.com [brainkart.com]

- 6. Chemoenzymatic synthesis of 1,3-dioleoyl-2-palmitoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protein palmitoylation: an emerging regulator of inflammatory signaling and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of 1,3-Dioleoyl-2-palmitoylglycerol on Intestine Structural and Functional Development in Early Life - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Quantitative analysis of triglyceride species of vegetable oils by high performance liquid chromatography via a flame ionization detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Detection and quantification of palmolein and palm kernel oil added as adulterant in coconut oil based on triacylglycerol profile - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Efficient Separation and Analysis of Triacylglycerols: Quantitation of β-Palmitate (OPO) in Oils and Infant Formulas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. agilent.com [agilent.com]

Natural sources of Palmitodiolein in vegetable oils

An In-depth Technical Guide on the Natural Sources of Palmitodiolein in Vegetable Oils

For: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a triacylglycerol (TAG) molecule composed of a glycerol backbone esterified with one palmitic acid and two oleic acid molecules. As a significant component of many natural fats and oils, its specific isomeric structure and concentration are of considerable interest in food science, nutrition, and pharmacology. The two primary regioisomers are 1-palmitoyl-2,3-dioleoyl-glycerol (POO) and 1,3-dioleoyl-2-palmitoyl-glycerol (OPO), each with distinct physical properties and potential physiological effects. This guide provides a comprehensive overview of the natural sources of this compound in vegetable oils, detailed analytical methodologies for its quantification, and an exploration of its relevance in metabolic and signaling pathways.

Data Presentation: this compound Content in Vegetable Oils

The concentration of this compound isomers varies significantly across different vegetable oils, influenced by factors such as plant variety, climate, and processing methods. The following tables summarize the quantitative data for POO and OPO in several common vegetable oils, compiled from various analytical studies.

Table 1: Concentration of 1-palmitoyl-2,3-dioleoyl-glycerol (POO) in Selected Vegetable Oils

| Vegetable Oil | POO Concentration (% of total TAGs) | Reference(s) |

| Olive Oil | 26.45 - 28.36% | [1] |

| Palm Stearin | 15.81% | [2] |

| Palm Oil | 21.0 - 25.0% | [3] |

| Cocoa Butter | Present, but concentration varies | [4] |

Table 2: Concentration of 1,3-dioleoyl-2-palmitoyl-glycerol (OPO) in Selected Vegetable Oils

| Vegetable Oil | OPO Concentration (% of total TAGs) | Reference(s) |

| Olive Oil | 12.0 - 20.0% (as part of OOL group) | [5] |

| Palm Oil | 30.0 - 34.0% (as dipalmitoyloleylglycerol) | [3] |

| Soybean Oil | ~10% (as part of POL group) |

Note: The quantification of specific TAG isomers can be challenging, and values are often grouped with other TAGs of the same partition number in chromatographic analyses. The data presented represents the most specific information available.

Experimental Protocols

The accurate quantification of this compound in vegetable oils relies on sophisticated analytical techniques capable of separating complex mixtures of triacylglycerols. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed.

Protocol 1: Analysis of Triacylglycerols by HPLC with Evaporative Light Scattering Detection (ELSD)

This method is suitable for the separation and quantification of non-volatile compounds like triacylglycerols.[6][7][8]

1. Sample Preparation: a. Weigh approximately 10 mg of the vegetable oil into a 20 mL glass vial.[6] b. Dissolve the sample in 20 mL of a 90:10 (v/v) acetonitrile/chloroform mixture to achieve a final concentration of 0.50 mg/mL.[6] c. Mix thoroughly until the oil is fully dissolved. d. Transfer the diluted sample into a 2 mL HPLC vial for analysis.

2. HPLC-ELSD System and Conditions:

-

HPLC System: An Alliance HPLC System or equivalent.[6]

-

Column: Kromasil 100 C18, 5 µm, 250 x 4.6 mm, or equivalent reversed-phase column.[9]

-

Mobile Phase:

-

Solvent A: Acetonitrile

-

Solvent B: Dichloromethane[8]

-

-

Gradient Elution: A gradient program is used to separate the various TAGs. A typical gradient might be: 30-50% B over 40 minutes, then ramp to 90% B over 2 minutes and hold for 3 minutes.[7]

-

Flow Rate: 1.0 mL/min.[9]

-

Column Temperature: 25 °C.[9]

-

Injection Volume: 20 µL.[7]

-

Detector: Evaporative Light Scattering Detector (ELSD).[6][8]

3. Data Analysis: a. Identify TAG peaks based on their retention times relative to known standards. b. Quantify the peaks based on the internal normalization method (peak area percentage).[9]

Protocol 2: Analysis of Triacylglycerols by High-Temperature Gas Chromatography with Flame Ionization Detection (HTGC-FID)

This method is a robust technique for the detailed analysis of triacylglycerol profiles in oils and fats.[10][11]

1. Sample Preparation: a. Prepare a stock solution of the oil sample at a concentration of 5 mg/mL in isooctane. b. If analyzing for fatty acid composition (a related but different analysis), derivatization to fatty acid methyl esters (FAMEs) is required. For intact TAG analysis, derivatization is not needed.

2. HTGC-FID System and Conditions:

-

GC System: Agilent 7890B GC or equivalent, equipped with a flame ionization detector (FID).

-

Column: RTX-65TG capillary column (30 m × 0.25 mm i.d., 0.1 μm film thickness) or equivalent high-temperature stable column.[10]

-

Injection: Split injection (e.g., 25:1 ratio) with an injection volume of 1 µL.

-

Injector Temperature: 360 °C.[10]

-

Carrier Gas: Hydrogen or Helium at a constant flow rate (e.g., 1.5 mL/min for Hydrogen).[10]

-

Oven Temperature Program:

-

Initial temperature: 250 °C.

-

Ramp to 360 °C at a rate of 4 °C/min.

-

Hold at 360 °C for 25 minutes.[10]

-

-

Detector: Flame Ionization Detector (FID).

-

Temperature: 365 °C.

-

Hydrogen flow: 40 mL/min.

-

Air flow: 370 mL/min.

-

Makeup Gas (Nitrogen) flow: 30 mL/min.

-

3. Data Analysis: a. Identify TAG peaks by comparing retention times with a standard mixture of triacylglycerols. b. Use correction factors for accurate quantification, as the FID response can vary slightly between different TAGs.[12]

Signaling Pathways and Biological Relevance

While direct signaling roles for intact this compound are not extensively documented, its metabolic products and constituent fatty acids are key players in cellular signaling. This is of particular relevance to drug development, where targeting lipid metabolism and signaling is a growing field.

Metabolic Generation of Signaling Molecules

Triacylglycerols like this compound are metabolized by lipases to release fatty acids and diacylglycerol (DAG).[13] DAG is a critical second messenger in numerous signaling pathways.[14][15]

Caption: Metabolic breakdown of triacylglycerols yields signaling molecules.

The hydrolysis of TAGs by lipases such as Adipose Triglyceride Lipase (ATGL) and Hormone-Sensitive Lipase (HSL) produces DAG.[13] This DAG can then activate Protein Kinase C (PKC), a key enzyme that phosphorylates numerous downstream targets, influencing processes like cell growth, differentiation, and apoptosis.[14][16]

Signaling Roles of Constituent Fatty Acids

The fatty acids released from this compound, palmitic acid and oleic acid, also have well-established roles in cellular signaling. Palmitic acid, a saturated fatty acid, has been shown to be involved in inflammatory signaling pathways.

For instance, palmitic acid can activate Toll-like receptor 4 (TLR4), a key component of the innate immune system. This activation can trigger a downstream cascade involving NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), leading to the production of pro-inflammatory cytokines. This pathway is a critical area of research in metabolic diseases and inflammation.

Caption: Palmitic acid-induced inflammatory signaling via TLR4 and NF-κB.

Conclusion

This compound is a prevalent triacylglycerol in many vegetable oils, with particularly high concentrations found in palm and olive oils. Its accurate quantification is crucial for quality control, nutritional assessment, and research into its physiological effects. While the direct signaling roles of the intact this compound molecule are still an emerging area of research, its metabolic byproducts, DAG and free fatty acids, are integral components of complex cellular signaling networks. For professionals in drug development, understanding the sources, analysis, and biological implications of such lipids provides a valuable foundation for exploring new therapeutic targets related to metabolic and inflammatory diseases.

References

- 1. curresweb.com [curresweb.com]

- 2. researchgate.net [researchgate.net]

- 3. Determination of triacylglycerol composition in vegetable oils using high-performance liquid chromatography: a collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. agilent.com [agilent.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Determination of Triacylglycerols by HTGC-FID as a Sensitive Tool for the Identification of Rapeseed and Olive Oil Adulteration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantification of Triacylglycerol Molecular Species in Edible Fats and Oils by Gas Chromatography-Flame Ionization Detector Using Correction Factors [jstage.jst.go.jp]

- 12. FAT SIGNALS - Lipases and Lipolysis in Lipid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 15. sinobiological.com [sinobiological.com]

- 16. Palmitic acid is an intracellular signaling molecule involved in disease development - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Palmitodiolein (CAS Number 2190-30-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitodiolein, with the CAS number 2190-30-9, is chemically identified as 1,2-Dioleoyl-3-palmitoylglycerol. It is a triacylglycerol (TAG) naturally present in various vegetable oils. As a member of the triglyceride family, it serves as a lipid energy source. While research on this specific isomer is limited, significant insights can be drawn from studies on its closely related isomer, 1,3-dioleoyl-2-palmitoylglycerol (OPO), a well-researched component of human milk fat substitutes. This guide provides a comprehensive overview of the available technical data for this compound, including its physicochemical properties, and draws parallels with its isomer OPO to discuss potential biological roles, synthesis, and analytical methodologies. This document aims to be a foundational resource for researchers and professionals in drug development and lipid science, highlighting areas where further investigation is warranted.

Physicochemical Properties

This compound is a liquid at room temperature, characterized by its high molecular weight and lipophilicity.[1][2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2190-30-9 | [1] |

| Molecular Formula | C₅₅H₁₀₂O₆ | [3] |

| Molecular Weight | 859.39 g/mol | [3] |

| Appearance | Liquid | [4] |

| Synonyms | Triglyceride POO, Glycerol dioleate palmitate, 1,2-Dioleoyl-3-palmitoylglycerol | [4] |

| Solubility | Soluble in DMSO | [4] |

Biological and Pharmacological Information

Direct research on the specific biological and pharmacological effects of 1,2-Dioleoyl-3-palmitoylglycerol is scarce. However, extensive research on its isomer, 1,3-dioleoyl-2-palmitoylglycerol (OPO), provides valuable insights into its potential physiological roles.

OPO is a significant component of human milk fat and is used in infant formulas to mimic its benefits.[5][6] Studies on OPO have demonstrated its positive effects on intestinal health, including improving the absorption of fatty acids and calcium, and fostering a healthy gut microbiome.[7][8] A derivative of OPO, 2-palmitoyl glycerol (2-PG), has been suggested to play a role in infant brain development by promoting the synthesis of gamma-aminobutyric acid (GABA) in astrocytes.[9]

Given the structural similarity, it is plausible that 1,2-Dioleoyl-3-palmitoylglycerol may also be metabolized to bioactive monoacylglycerols and fatty acids that could influence cellular signaling pathways. However, the different positioning of the palmitic acid on the glycerol backbone may lead to distinct metabolic fates and biological activities.

Potential Signaling Pathways

While no specific signaling pathways have been elucidated for this compound, its metabolic products, such as oleic acid, palmitic acid, and monoacylglycerols, are known to be involved in various cellular signaling cascades. These include pathways related to inflammation, metabolism, and cellular proliferation. The general pathway for triacylglycerol metabolism is depicted below.

Synthesis and Manufacturing

A common strategy for OPO synthesis involves a three-step process:

-

Synthesis of vinyl oleate through transvinylation.

-

Reaction of vinyl oleate with glycerol using a lipase (e.g., Novozym 435) to produce 1,3-diolein.

-

Chemical synthesis of OPO by reacting the purified 1,3-diolein with palmitic acid.[10]

Adapting this for 1,2-Dioleoyl-3-palmitoylglycerol would require a different starting mono- or diglyceride or a lipase with different regioselectivity.

Experimental Protocols

Analytical Methods

The analysis of this compound and its isomers is typically performed using chromatographic techniques coupled with mass spectrometry.

4.1.1. High-Performance Liquid Chromatography (HPLC)

A method using silver-ion HPLC has been established for the accurate analysis of OPO, which can also separate it from the 1,2-dioleoyl-3-palmitoylglycerol isomer.[11][12]

-

Column: ChromSpher 5 Lipid column (25 cm × 4.6 mm, 5 μm).

-

Mobile Phase: Dichloromethane and acetone.

-

Detector: Evaporative Light Scattering Detector (ELSD).

4.1.2. In Vitro and In Vivo Formulation

For experimental studies, this compound can be formulated for both in vitro and in vivo applications. Due to its poor water solubility, it requires a suitable vehicle.

-

In Vitro Stock Solution: A stock solution can be prepared in DMSO.[4]

-

In Vivo Formulation: For oral or intraperitoneal administration, a common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[2] A clear solution can be achieved at concentrations of at least 1.25 mg/mL.[2]

Safety and Toxicology

There is a significant lack of specific safety and toxicology data for 1,2-Dioleoyl-3-palmitoylglycerol. One study on rac-1(3)-palmitoyl glycerol in mice indicated potential for thyroid function depression at toxic doses.[13] However, this is a different, though related, compound. Given the widespread presence of this compound in vegetable oils, it is generally considered safe for consumption as part of a normal diet. For pharmaceutical applications, dedicated toxicological studies would be essential.

Pharmacokinetics and Metabolism

The pharmacokinetics of specific triacylglycerols are complex and depend on the fatty acid composition and their position on the glycerol backbone. Generally, dietary triacylglycerols are hydrolyzed by lipases in the gastrointestinal tract into fatty acids and monoglycerides, which are then absorbed by enterocytes. Inside the enterocytes, they are re-esterified back into triacylglycerols and packaged into chylomicrons for transport in the lymph and blood. The pharmacokinetics of glycerol, the backbone of triacylglycerols, have been studied, but this does not provide a complete picture for the intact lipid.[14]

Conclusion and Future Directions

This compound (CAS 2190-30-9) is a naturally occurring triacylglycerol with limited specific research data available. Much of our current understanding is extrapolated from its better-studied isomer, OPO. To fully realize the potential of 1,2-Dioleoyl-3-palmitoylglycerol in research and drug development, further studies are crucial. Key areas for future investigation include:

-

Elucidation of specific biological activities and signaling pathways.

-

Development of targeted synthesis methods.

-

Comprehensive safety and toxicology profiling.

-

Detailed pharmacokinetic and metabolic studies.

This technical guide provides a summary of the current knowledge and a framework for future research into this specific triacylglycerol. The provided data and diagrams are intended to support researchers in designing new studies to unravel the unique properties and potential applications of this compound.

References

- 1. 1,2-Dioleoyl-3-palmitoylglycerol | C55H102O6 | CID 25240174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | triacylglycerol | CAS# 2190-30-9 | InvivoChem [invivochem.com]

- 3. labshake.com [labshake.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Effects of 1,3-Dioleoyl-2-palmitoylglycerol on Intestine Structural and Functional Development in Early Life - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Direct effect of 2‐palmitoyl glycerol on promotion of gamma aminobutyric acid synthesis in normal human fetal‐derived astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Efficient Separation and Analysis of Triacylglycerols: Quantitation of β-Palmitate (OPO) in Oils and Infant Formulas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Toxicity of palmitoyl glycerol to mice: depression of thyroid function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Glycerol. Biochemistry, pharmacokinetics and clinical and practical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Palmitodiolein in Lipid Metabolism: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Palmitodiolein, a triacylglycerol composed of one palmitic acid and two oleic acid moieties, plays a significant role in lipid metabolism, primarily influenced by the positional arrangement of its fatty acids on the glycerol backbone. The isomer 1,3-dioleoyl-2-palmitoylglycerol (OPO) is of particular interest due to its structural similarity to a key triglyceride in human milk fat. This guide provides an in-depth analysis of the synthesis, metabolic fate, and enzymatic regulation of this compound, with a focus on the OPO isomer. It details relevant experimental protocols for its analysis and the assessment of key enzymes involved in its metabolism, namely diacylglycerol acyltransferase (DGAT) and hormone-sensitive lipase (HSL). Furthermore, this document explores the indirect signaling roles of this compound through its metabolic precursors and constituents, and presents available quantitative data on its metabolic effects, largely derived from studies on infant nutrition.

Introduction to this compound

This compound is a mixed-acid triglyceride (TAG) with the chemical formula C₅₅H₁₀₂O₆. The specific biological functions and metabolic pathway of this compound are largely dictated by the stereospecific numbering (sn) position of the palmitic and oleic acids on the glycerol backbone. The two primary isomers are:

-

1,3-dioleoyl-2-palmitoylglycerol (OPO): Palmitic acid is at the sn-2 position, and oleic acids are at the sn-1 and sn-3 positions. This is the most studied isomer due to its prevalence in human milk fat.[1][2]

-

1-palmitoyl-2,3-dioleoylglycerol (POO): Palmitic acid is at the sn-1 position, and oleic acids are at the sn-2 and sn-3 positions.

This guide will primarily focus on the OPO isomer due to the wealth of available research and its physiological significance.

Synthesis and Degradation of this compound

The synthesis and breakdown of this compound are governed by specific enzymes that regulate triacylglycerol metabolism.

Biosynthesis via Diacylglycerol Acyltransferase (DGAT)

The final and committed step in the synthesis of all triacylglycerols, including this compound, is catalyzed by diacylglycerol acyltransferase (DGAT).[3] This enzyme esterifies a fatty acyl-CoA to a diacylglycerol (DAG) molecule. In mammals, two main isoforms exist, DGAT1 and DGAT2, which, despite catalyzing the same reaction, are encoded by different genes and exhibit distinct properties.[3][4]

The synthesis of 1,3-dioleoyl-2-palmitoylglycerol (OPO) would require a 2-palmitoyl-glycerol precursor, which is then acylated with oleoyl-CoA at the sn-1 and sn-3 positions. Conversely, the synthesis of 1-palmitoyl-2,3-dioleoyl-glycerol (POO) would involve a 1-palmitoyl-2-oleoyl-glycerol precursor.

The substrate specificities of DGAT1 and DGAT2 are crucial in determining the final fatty acid composition of the synthesized TAG.

-

DGAT1 generally shows a preference for unsaturated acyl-CoAs like oleoyl-CoA over saturated ones such as palmitoyl-CoA.[4]

-

DGAT2 also displays a preference for unsaturated acyl-CoAs and is considered the predominant DGAT enzyme for TG storage.[3]

The relative activities and substrate preferences of these enzymes in different tissues will influence the isomeric form of this compound that is produced.

Experimental Protocol: In Vitro DGAT Activity Assay (Radiometric) [3][5]

This protocol measures the incorporation of a radiolabeled fatty acyl-CoA into a diacylglycerol substrate.

Materials:

-

Microsomal protein fraction (source of DGAT)

-

1,2-Dioleoyl-sn-glycerol (or other relevant diacylglycerol)

-

[¹⁴C]Oleoyl-CoA or [¹⁴C]Palmitoyl-CoA

-

Assay Buffer: 100 mM Tris-HCl (pH 7.4), with protease inhibitors

-

MgCl₂ (25 mM for DGAT1-specific assay, 1 mM for DGAT2)[3]

-

Bovine Serum Albumin (BSA)

-

Stop Solution: Chloroform:Methanol (2:1, v/v)

-

TLC plate (e.g., silica gel 60)

-

TLC developing solvent: Hexane:Diethyl ether:Acetic acid (80:20:1, v/v/v)

-

Scintillation counter and fluid

Procedure:

-

Prepare the reaction mixture containing 5-10 µg of microsomal protein, 100 µM 1,2-dioleoyl-sn-glycerol, and the appropriate MgCl₂ concentration in the assay buffer.

-

Initiate the reaction by adding 25 µM [¹⁴C]oleoyl-CoA.

-

Incubate at 37°C for 10 minutes.

-

Stop the reaction by adding the chloroform:methanol solution, followed by 800 µl of H₂O.

-

Vortex and centrifuge to separate the phases.

-

Collect the lower organic phase and dry it under nitrogen.

-

Resuspend the lipid extract in a small volume of chloroform and spot it onto a TLC plate.

-

Develop the TLC plate in the hexane:diethyl ether:acetic acid solvent system.

-

Visualize the lipid spots (e.g., with iodine vapor) and scrape the triglyceride band into a scintillation vial.

-

Add scintillation fluid and quantify the radioactivity using a scintillation counter.

Lipolysis by Hormone-Sensitive Lipase (HSL)

Hormone-sensitive lipase (HSL) is a key intracellular lipase that hydrolyzes stored triacylglycerols to release free fatty acids and glycerol.[6] HSL has a broad substrate specificity and can hydrolyze tri-, di-, and monoacylglycerols.[7][8] While adipose triglyceride lipase (ATGL) is the primary enzyme for the initial hydrolysis of TAGs, HSL shows a higher affinity for diacylglycerols.[6]

The specific cleavage of this compound by HSL and other lipases is critical to its metabolic fate. Pancreatic lipase, for instance, preferentially hydrolyzes fatty acids at the sn-1 and sn-3 positions.[9] This is particularly important for the OPO isomer, as it leads to the release of two free oleic acid molecules and one 2-palmitoyl-glycerol molecule.

Experimental Protocol: HSL Activity Assay

This protocol is a general method for measuring HSL activity using a radiolabeled substrate.

Materials:

-

Cell or tissue lysate containing HSL

-

Radiolabeled triolein ([³H]triolein) or a similar triglyceride substrate

-

Assay buffer (e.g., 50 mM potassium phosphate, pH 7.0, 1 mM EDTA, 1 mM DTT)

-

BSA (fatty acid-free)

-

Stop solution (e.g., methanol:chloroform:heptane)

-

Scintillation counter and fluid

Procedure:

-

Prepare the substrate by emulsifying the radiolabeled triolein in the assay buffer with BSA.

-

Add the cell or tissue lysate to the substrate mixture.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the stop solution.

-

Vortex and centrifuge to separate the phases.

-

An aliquot of the upper aqueous phase (containing the released radiolabeled fatty acids) is transferred to a scintillation vial.

-

Add scintillation fluid and quantify the radioactivity.

Metabolic Fate and Physiological Significance of OPO

The unique structure of 1,3-dioleoyl-2-palmitoylglycerol (OPO) significantly influences its digestion and absorption, a key reason for its inclusion in infant formulas to mimic human milk fat.[1][10]

During digestion, pancreatic lipase hydrolyzes the oleic acids at the sn-1 and sn-3 positions, resulting in the formation of 2-palmitoyl-glycerol (a 2-monoacylglycerol).[9] This 2-palmitoyl-glycerol is readily absorbed by the intestinal mucosa. In contrast, when palmitic acid is at the sn-1 or sn-3 position (as in many vegetable oils), it is released as a free fatty acid. Free palmitic acid can form insoluble calcium soaps in the gut, which are then excreted.[11] This process reduces the absorption of both fat and calcium.

The absorption of 2-palmitoyl-glycerol from OPO leads to several physiological benefits, particularly in infants:

-

Improved Fat and Calcium Absorption: By avoiding the formation of calcium soaps, OPO enhances the bioavailability of both palmitic acid and calcium.[12][13]

-

Softer Stools: The reduction in fecal soap formation leads to softer stools, which can alleviate constipation in formula-fed infants.[11][12]

-

Gut Microbiota Modulation: Some studies suggest that OPO supplementation can positively influence the gut microbiome, leading to an increase in beneficial bacteria like Bifidobacteria and Lactobacilli.[11]

Quantitative Data on OPO Supplementation in Infants

| Parameter | Standard Formula | OPO-Supplemented Formula | Breastfed (Reference) | Citation |

| Fecal Saponified Fatty Acids (Week 6) | Higher Concentration | Significantly Lower | Lowest Concentration | [12] |

| Fecal Saponified Fatty Acids (Week 12) | Higher Concentration | Significantly Lower | Lowest Concentration | [12] |

| Crying Duration | Longer Duration | Reduced Duration | N/A | [11] |

| Stool Consistency | Harder | Softer | Softest | [11] |

Role in Cellular Signaling

While there is limited evidence for this compound acting directly as a signaling molecule, its metabolic precursors and hydrolysis products are well-established signaling entities.

Diacylglycerol (DAG) Signaling

Diacylglycerol, the immediate precursor for this compound synthesis, is a critical second messenger that activates several signaling pathways, most notably the Protein Kinase C (PKC) family of enzymes.[14] The activation of PKC by DAG is involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. The specific fatty acid composition of DAG can influence the magnitude and duration of PKC activation.

Palmitic Acid-Mediated Signaling

Palmitic acid, a component of this compound, is not just a substrate for energy storage but also a signaling molecule that can modulate various cellular processes.[15] Elevated levels of palmitic acid have been shown to induce endoplasmic reticulum (ER) stress and activate inflammatory pathways, often through Toll-like receptors (TLR2 and TLR4).[16] It can also be a substrate for protein palmitoylation, a post-translational modification that affects protein trafficking, stability, and function.[17]

Analytical Methodologies

The accurate quantification of this compound, particularly specific isomers like OPO, is essential for research and quality control, especially in the context of infant formula.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

HPLC-ELSD is a common method for the analysis of triglycerides.

Experimental Protocol: Quantification of OPO in Infant Formula by HPLC-ELSD [18][19][20]

Materials:

-

Infant formula sample

-

Solvents: Acetonitrile, water (HPLC grade)

-

HPLC system with an ELSD detector

-

Carbohydrate column (or a suitable reverse-phase column)

Procedure:

-

Sample Preparation:

-

Dissolve a known amount of the infant formula powder in a mixture of acetonitrile and water (e.g., 70:30 v/v).

-

Vortex thoroughly to ensure complete dissolution.

-

Centrifuge to pellet any insoluble material.

-

Filter the supernatant through a 0.45 µm filter.

-

-

Chromatographic Conditions:

-

Column: A column suitable for lipid analysis (e.g., a C18 reverse-phase column or a specialized carbohydrate column).

-

Mobile Phase: An isocratic or gradient elution with a mixture of solvents like acetonitrile and water. The exact composition will depend on the column used.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 25°C).

-

Injection Volume: 10-20 µL.

-

-

ELSD Detector Settings:

-

Drift Tube Temperature: ~85°C.

-

Nebulizer Gas (Nitrogen) Flow Rate: ~2.0 L/min.

-

-

Quantification:

-

Prepare a calibration curve using standards of pure 1,3-dioleoyl-2-palmitoylglycerol.

-

Integrate the peak area corresponding to OPO in the sample chromatogram and calculate the concentration based on the calibration curve.

-

Conclusion and Future Directions

This compound, particularly the OPO isomer, is a significant triacylglycerol with well-documented roles in lipid absorption and metabolism, primarily established in the context of infant nutrition. The enzymatic machinery for its synthesis and degradation is part of the general triacylglycerol metabolic pathway, with DGAT and HSL as key players. While direct signaling roles for this compound remain to be elucidated, its precursors and breakdown products are potent signaling molecules.

Future research should focus on:

-

The specific substrate preferences of DGAT and HSL isoforms for different this compound isomers.

-

The potential for this compound itself to act as a signaling molecule.

-

The metabolic effects of OPO and other this compound isomers in adults, particularly in the context of metabolic diseases.

-

The physiological concentrations of different this compound isomers in various human tissues and their potential as biomarkers.

A deeper understanding of the multifaceted roles of this compound will be crucial for developing novel nutritional interventions and therapeutic strategies for a range of metabolic disorders.

References

- 1. 1,3-Dioleoyl-2-palmitoyl glycerol (OPO)-Enzymatic synthesis and use as an important supplement in infant formulas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Murine Diacylglycerol Acyltransferase-2 (DGAT2) Can Catalyze Triacylglycerol Synthesis and Promote Lipid Droplet Formation Independent of Its Localization to the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hormone-sensitive lipase - Wikipedia [en.wikipedia.org]

- 7. Another hormone-sensitive triglyceride lipase in fat cells? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Overview of Hormone-Sensitive Lipase (HSL) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SN2-Palmitate Reduces Fatty Acid Excretion in Chinese Formula-fed Infants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. advancedlipids.com [advancedlipids.com]

- 11. What is SN-2 Palmitate [hcp.biostime.com]

- 12. Stool Saponified Fatty Acid, Behavior, Growth, and Stool Characteristics in Infants Fed a High-OPO Formula: A Randomized, Double-Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mc-f20ed438-ac9e-4adb-9c0f-8375-cm.azurewebsites.net [mc-f20ed438-ac9e-4adb-9c0f-8375-cm.azurewebsites.net]

- 14. researchgate.net [researchgate.net]

- 15. Palmitic acid is an intracellular signaling molecule involved in disease development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The effect of palmitic acid on inflammatory response in macrophages: an overview of molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Palmitoylation of ligands, receptors, and intracellular signaling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. saffi.eu [saffi.eu]

- 19. researchgate.net [researchgate.net]

- 20. A New HPLC-ELSD Method for Simultaneous Determination of N-Acetylglucosamine and N-Acetylgalactosamine in Dairy Foods - PMC [pmc.ncbi.nlm.nih.gov]

Palmitodiolein (1,2-Dioleoyl-3-palmitoylglycerol) as a Component of Dietary Fats: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitodiolein, specifically the 1,2-dioleoyl-3-palmitoylglycerol (OOP) isomer, is a triacylglycerol (TAG) found in various dietary fats. As a complex lipid, its metabolic fate and biological activity are of significant interest in the fields of nutrition, cellular biology, and drug development. The specific positioning of oleic and palmitic acids on the glycerol backbone dictates its interaction with metabolic enzymes and cellular signaling pathways. This technical guide provides an in-depth overview of this compound, focusing on its presence in dietary sources, detailed analytical methodologies for its characterization, and its known and potential roles in cellular signaling, particularly in inflammatory and metabolic pathways.

Introduction to this compound

This compound is a mixed-acid triglyceride with the molecular formula C55H102O6. It consists of a glycerol backbone esterified with two molecules of oleic acid (a monounsaturated omega-9 fatty acid) and one molecule of palmitic acid (a saturated fatty acid). The specific isomer of interest for this guide is 1,2-dioleoyl-3-palmitoylglycerol (OOP), where palmitic acid is located at the sn-3 position. This structural arrangement is distinct from its isomer, 1,3-dioleoyl-2-palmitoylglycerol (OPO), which is found in high concentrations in human milk fat and is a common additive in infant formulas. The positional isomerism of these fatty acids significantly influences their digestion, absorption, and subsequent metabolic effects.

Data Presentation: this compound in Dietary Fats

Quantitative data on the specific 1,2-dioleoyl-3-palmitoylglycerol (OOP) isomer in dietary fats is less abundant compared to its OPO counterpart. However, based on the general distribution of fatty acids in triacylglycerols of common fats and oils, its presence can be inferred. Saturated-unsaturated-unsaturated (SUU) type triacylglycerols, which include OOP, are major components of many vegetable oils and animal fats such as palm oil, olive oil, and Iberian ham fat[1].

Table 1: Fatty Acid Composition of Common Dietary Fats Containing Palmitic and Oleic Acids

| Dietary Fat Source | Palmitic Acid (C16:0) Content (%) | Oleic Acid (C18:1) Content (%) | Predominant Triacylglycerol Species (if known) |

| Palm Oil | 39.2 - 45.8 | 36.6 - 42.8 | POO, POP, PLP |

| Olive Oil | 7.5 - 20.0 | 55.0 - 83.0 | OOO, POO, OLO |

| Lard | 20.0 - 28.0 | 35.0 - 48.0 | OPO, POO, OLO |

| Cocoa Butter | 24.0 - 30.0 | 32.0 - 37.0 | POS, SOS, POP |

| Soybean Oil | 8.0 - 13.0 | 17.0 - 30.0 | LLL, LLO, LOO |

Note: POO in this context often refers to a mixture of OPO and OOP isomers. The precise ratio can vary depending on the source and processing of the fat.

Experimental Protocols

Accurate quantification and characterization of this compound isomers require sophisticated chromatographic techniques. The following are detailed methodologies for the separation and analysis of triacylglycerol isomers.

Lipid Extraction from Food Matrices

A robust lipid extraction is the foundational step for accurate analysis.

Protocol 3.1.1: Bligh and Dyer Method for Lipid Extraction

-

Homogenization: Homogenize 1 part of the sample with 3.75 parts of a chloroform:methanol (1:2, v/v) mixture in a suitable blender or homogenizer.

-

Phase Separation: Add 1.25 parts of chloroform and vortex thoroughly. Then, add 1.25 parts of distilled water and vortex again to induce phase separation.

-

Centrifugation: Centrifuge the mixture at a low speed (e.g., 2000 rpm) for 10 minutes to achieve clear phase separation.

-

Lipid Collection: The lower chloroform phase, containing the lipids, is carefully collected using a Pasteur pipette.

-

Solvent Evaporation: The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

-

Storage: The extracted lipids should be stored under nitrogen at -20°C until analysis.

Separation of this compound Isomers by High-Performance Liquid Chromatography (HPLC)

Protocol 3.2.1: Non-Aqueous Reversed-Phase (NARP)-HPLC for Regioisomer Separation

This method separates triacylglycerols based on their equivalent carbon number (ECN).

-

HPLC System: A standard HPLC system equipped with a column thermostat and an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS)[2][3].

-

Column: A polymeric octadecylsilane (ODS) column (e.g., 250 x 4.6 mm, 5 µm particle size) is effective for isomer separation[2].

-

Mobile Phase: Isocratic elution with an optimized mixture of acetonitrile and isopropanol (e.g., 70:30, v/v)[2]. The exact ratio may require fine-tuning.

-

Flow Rate: 1.0 mL/min[2].

-

Column Temperature: Maintained at a controlled temperature, for instance, 18°C, as temperature is a critical parameter for resolution[2].

-

Detector (ELSD): Nebulizer and evaporator temperatures set to 40°C, with a nitrogen gas flow rate of 1.6 SLM[3][4].

-

Sample Preparation: Dissolve the lipid extract in the mobile phase to a concentration of 1-5 mg/mL and filter through a 0.2 µm PTFE syringe filter before injection[2].

Protocol 3.2.2: Silver-Ion HPLC for Separation Based on Unsaturation

Silver-ion chromatography separates lipids based on the number and configuration of double bonds[5].

-

Column: A silica-based column impregnated with silver ions (e.g., ChromSpher 5 Lipids, 250 x 4.6 mm, 5 µm)[6].

-

Mobile Phase: A non-polar mobile phase, such as a gradient of dichloromethane in hexane, is typically used[7].

-

Flow Rate: 0.6 mL/min[6].

-

Column Temperature: 30°C[6].

-

Detector: ELSD with a drift tube temperature of 30°C and air pressure of 0.35 MPa[6].

-

Sample Preparation: Dissolve the sample in hexane.

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and specificity for the quantification of individual lipid species.

Protocol 3.3.1: Targeted Quantification of this compound

-

LC System: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-Orbitrap)[8].

-

Column: A C30 reversed-phase column (e.g., 2.1 x 150mm, 2.6µm) operated at 45°C[8].

-

Mobile Phase A: 60:40 Acetonitrile/Water with 10mM ammonium formate and 0.1% formic acid[8].

-

Mobile Phase B: 90:10 Isopropanol/Acetonitrile with 10mM ammonium formate and 0.1% formic acid[8].

-

Gradient Elution: A suitable gradient from mobile phase A to B is developed to resolve the target analyte from the matrix.

-

Mass Spectrometer: Operated in a targeted SIM (Selected Ion Monitoring) or MRM (Multiple Reaction Monitoring) mode for quantification.

-

Ionization: Electrospray ionization (ESI) in positive mode is typically used for triglycerides.

-

Data Analysis: Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of an internal standard (e.g., a deuterated or 13C-labeled triglyceride).

Biological Activity and Signaling Pathways

While direct studies on the signaling effects of the OOP isomer of this compound are limited, insights can be drawn from the known biological activities of its constituent fatty acids and its isomer, OPO. Dietary triglycerides and their digestion products, free fatty acids and monoglycerides, can act as signaling molecules[9][10].

Interaction with Nuclear Receptors

Fatty acids are known ligands for several nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.

-

Peroxisome Proliferator-Activated Receptors (PPARs): Palmitic acid and oleic acid can modulate the activity of PPARs. Activation of PPARα is associated with increased fatty acid oxidation, while PPARγ is a key regulator of adipogenesis and lipid storage[11][12]. The liberation of palmitic and oleic acids from this compound during digestion could lead to the activation of these receptors in the intestine and other tissues.

-

Liver X Receptors (LXRs): LXRs are critical for cholesterol homeostasis and are also influenced by fatty acids. Polyunsaturated fatty acids have been shown to antagonize LXR activity, thereby affecting fatty acid synthesis[13]. The fatty acid products of this compound may also interact with these pathways.

Inflammatory Signaling

Palmitic acid, a component of this compound, is known to be a pro-inflammatory signaling molecule.

-

Toll-like Receptor 4 (TLR4) Activation: Palmitic acid can directly activate the TLR4 signaling pathway, a key component of the innate immune system. This activation can lead to the production of pro-inflammatory cytokines through the NF-κB pathway[14].

-

NLRP3 Inflammasome: Palmitic acid can also activate the NLRP3 inflammasome, leading to the processing and secretion of pro-inflammatory cytokines IL-1β and IL-18[14].

The OPO isomer has been shown to have a protective effect against DSS-induced colitis by suppressing the TLR4-MyD88-NF-κB signaling pathway[15]. It is plausible that the OOP isomer may have different, or even opposing, effects on these inflammatory pathways due to the different positioning of palmitic acid.

In Vitro Models for Functional Analysis

To investigate the specific effects of this compound, various in vitro models can be employed.

In Vitro Digestion Models

These models simulate the digestion process in the stomach and small intestine to study the lipolysis of triglycerides.

Protocol 5.1.1: Simulated Gastrointestinal Digestion

-

Gastric Phase: Incubate the lipid sample with pepsin in simulated gastric fluid (SGF) at pH 2.0-3.0 and 37°C with gentle agitation.

-

Intestinal Phase: Adjust the pH to 7.0 and add simulated intestinal fluid (SIF) containing bile salts, phospholipids, and pancreatic lipase.

-

Lipolysis Monitoring: Monitor the release of free fatty acids over time using a pH-stat autotitration unit or by sampling and analyzing the fatty acid composition by GC or HPLC.

-

Micellar Fraction Analysis: The aqueous phase, containing the micellar solubilized lipids, can be separated by centrifugation and analyzed to determine the bioaccessibility of the lipolysis products.

Cell-Based Assays

Cell culture models are essential for elucidating the direct cellular effects of this compound and its digestion products.

-

Intestinal Cell Models (e.g., Caco-2 cells): To study absorption, transport, and effects on intestinal barrier integrity.

-

Macrophage Cell Lines (e.g., RAW 264.7, THP-1): To investigate inflammatory responses, such as cytokine production and inflammasome activation, in response to treatment with this compound or its constituent fatty acids.

-

Hepatocyte Cell Lines (e.g., HepG2): To assess the effects on hepatic lipid metabolism, including triglyceride accumulation and gene expression related to lipogenesis and fatty acid oxidation.

Conclusion and Future Directions

This compound (1,2-dioleoyl-3-palmitoylglycerol) is a structurally specific triacylglycerol present in the human diet. While its OPO isomer has been extensively studied, particularly in the context of infant nutrition, the biological roles of the OOP isomer are less well understood. The methodologies outlined in this guide provide a framework for the detailed analysis of this and other triglyceride isomers. Future research should focus on quantifying the OOP content in a wider range of dietary fats and elucidating its specific effects on cellular signaling pathways. Understanding the structure-function relationship of dietary triglycerides like this compound is crucial for developing targeted nutritional strategies and novel therapeutics for metabolic and inflammatory diseases.

References